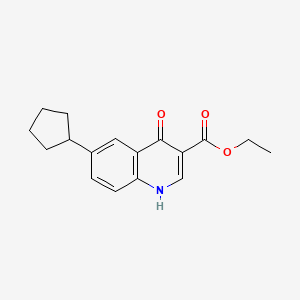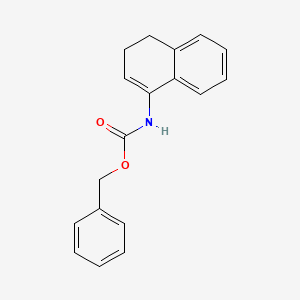
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes both a dimethylamino group and a hydroxyisoquinolinone core
準備方法
The synthesis of 4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group onto the phenyl ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the dimethylamino group into a primary amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions vary depending on the specific conditions but can include a wide range of substituted isoquinolinones.
科学的研究の応用
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism by which 4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects is complex and involves multiple molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular signaling pathways.
類似化合物との比較
4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
4-(Dimethylamino)phenylboronic acid pinacol ester: This compound has a similar dimethylamino group but differs in its boronic acid functionality.
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound contains a diethylamino group and a pyridine ring, offering different chemical properties and applications.
trans-4-[4-(Dimethylamino)phenyliminomethyl]-N-phenylpyridinium hexafluorophosphate: This compound features a dimethylamino group and a pyridinium ring, making it useful in non-linear optical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
656234-42-3 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
4-[4-(dimethylamino)phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)12-8-6-11(7-9-12)14-10-18-17(21)13-4-3-5-15(20)16(13)14/h3-10,20H,1-2H3,(H,18,21) |
InChIキー |
NRICLDJNXCYOBD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)


![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)





![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)

![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)
